An In-depth Technical Guide to Tris(2-methylpropyl)gallane (Triisobutylgallium)
An In-depth Technical Guide to Tris(2-methylpropyl)gallane (Triisobutylgallium)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
Tris(2-methylpropyl)gallane, more commonly known as Triisobutylgallium (TIBG), is an organogallium compound with the chemical formula C₁₂H₂₇Ga. This colorless, pyrophoric liquid is a key precursor in the field of materials science, particularly in the fabrication of compound semiconductors. Its high vapor pressure and thermal decomposition characteristics make it an important component in Metal-Organic Chemical Vapor Deposition (MOCVD) processes. This guide provides a comprehensive overview of the chemical and physical properties of Triisobutylgallium, its synthesis and purification, reactivity, applications, and essential safety and handling protocols.
Core Chemical and Physical Properties
Triisobutylgallium is a volatile and highly reactive organometallic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₇Ga | [1] |
| Molecular Weight | 241.07 g/mol | [1] |
| CAS Number | 17150-84-4 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 73 °C at 5.25 mmHg | [1] |
| Vapor Pressure | 0.1 Torr at 20 °C | [2] |
| Sensitivity | Air and moisture sensitive | [1] |
Synthesis and Purification
A general representation of the Grignard synthesis route is as follows:
GaCl₃ + 3 (CH₃)₂CHCH₂MgBr → Ga(CH₂CH(CH₃)₂)₃ + 3 MgBrCl [3]
Purification of the resulting Triisobutylgallium is critical to remove impurities that can negatively impact the properties of the semiconductor materials. A common and effective method for purifying trialkylgallium compounds is through the formation and subsequent decomposition of adducts.[4] This technique involves reacting the crude trialkylgallium with a Lewis base to form a stable, often crystalline, adduct which can be purified by recrystallization. The purified adduct is then thermally decomposed under vacuum to yield the high-purity trialkylgallium.
Figure 1: Generalized workflow for the synthesis and purification of Triisobutylgallium.
Reactivity and Decomposition
Reactivity with Air and Protic Solvents:
Triisobutylgallium is pyrophoric, meaning it ignites spontaneously upon contact with air.[5] It is also highly reactive with water and other protic solvents, such as alcohols. The gallium-carbon bond is susceptible to cleavage by acidic protons, leading to the formation of isobutane gas and gallium hydroxides or alkoxides.[6][7] This reactivity necessitates handling in an inert, dry atmosphere.
Figure 2: Reactivity of Triisobutylgallium with air and protic reagents.
Thermal Decomposition:
The thermal decomposition of Triisobutylgallium is a critical aspect of its use in MOCVD. While the precise mechanism is complex and can be influenced by various factors such as temperature, pressure, and the presence of other gases, it is generally understood to proceed via β-hydride elimination. This process involves the transfer of a hydrogen atom from the β-carbon of one of the isobutyl groups to the gallium atom, leading to the elimination of isobutene and the formation of a diisobutylgallium hydride species. Subsequent elimination steps can lead to the deposition of gallium.[8]
The β-hydride elimination pathway is considered advantageous over the homolytic cleavage of the gallium-carbon bond, as it tends to result in lower carbon incorporation in the deposited films.[8]
Applications in Metal-Organic Chemical Vapor Deposition (MOCVD)
Triisobutylgallium is a key precursor for the MOCVD of gallium-containing compound semiconductors, most notably Gallium Nitride (GaN).[9][10][11][12] MOCVD is a technique used to grow high-quality thin crystalline films on a substrate. In this process, volatile precursors are transported in a carrier gas to a heated reactor, where they decompose and react to form the desired material on the substrate surface.
The choice of the organogallium precursor can significantly influence the growth process and the properties of the resulting GaN film. Triisobutylgallium is often considered as an alternative to the more common Trimethylgallium (TMG) and Triethylgallium (TEG) precursors. The use of TIBG can be advantageous in certain MOCVD processes due to its different decomposition temperature and pathway, which can affect the incorporation of impurities and the morphology of the grown layer.[13]
Figure 3: Simplified schematic of the MOCVD process for GaN growth using Triisobutylgallium.
Safety and Handling
Triisobutylgallium is a hazardous material that requires strict adherence to safety protocols. Its pyrophoric and water-reactive nature presents significant risks if not handled properly.
Key Hazards:
-
Pyrophoric: Spontaneously ignites in air.[5]
-
Water-Reactive: Reacts violently with water, releasing flammable gases.[7]
-
Corrosive: Can cause severe skin burns and eye damage.[5]
Handling Procedures:
-
All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[14]
-
Use only dry, air-free solvents and glassware.
-
Personal Protective Equipment (PPE) is mandatory and should include:
-
Flame-retardant lab coat
-
Safety glasses or goggles and a face shield
-
Chemically resistant gloves (consult manufacturer's recommendations for suitability with organoaluminum and organogallium compounds)[7]
-
-
Ensure that a Class D fire extinguisher (for combustible metals) and powdered lime or sand are readily available for extinguishing fires. Do not use water or carbon dioxide fire extinguishers.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Storage:
-
Store in a cool, dry, well-ventilated area, away from sources of ignition, water, and incompatible materials such as oxidizing agents, acids, and alcohols.[7][15]
-
Containers should be kept tightly sealed under an inert atmosphere.
Spectroscopic Characterization
-
A doublet corresponding to the methyl protons (-CH₃).
-
A multiplet for the methine proton (-CH-).
-
A doublet for the methylene protons (-CH₂-Ga).
For FTIR spectroscopy, characteristic C-H stretching and bending vibrations would be expected in the region of 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. Ga-C stretching vibrations would be expected at lower frequencies.
Conclusion
Tris(2-methylpropyl)gallane is a valuable yet hazardous organogallium precursor with significant applications in the semiconductor industry. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and safe use in research and manufacturing. While detailed synthetic and spectroscopic data are not widely published, the general principles of trialkylgallium chemistry provide a solid foundation for working with this compound.
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